molecular formula C21H17ClN4O2S B2372494 3-(3-Chlorophenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1114945-21-9

3-(3-Chlorophenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Cat. No. B2372494
CAS RN: 1114945-21-9
M. Wt: 424.9
InChI Key: KOQKXHSISJOFGG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would require advanced techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the oxadiazole ring might participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chlorophenyl and ethoxyphenyl groups might make the compound relatively non-polar, while the oxadiazole and pyridazine rings could contribute to its aromaticity.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Structure of Reaction Products : Research by Kosolapova et al. (2013) examined the synthesis and structural properties of reaction products of similar compounds to 3-(3-Chlorophenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine. Their study focused on the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with different nitrogen-containing binucleophilic agents, leading to the formation of various pyridazine derivatives (Kosolapova et al., 2013).

  • Study of Heterocyclic Derivatives : A study by Zohdi et al. (1997) involved the synthesis of heterocyclic derivatives, including pyrazolo[3,4-d]pyridazines, through the reaction of chlorophenyl-related compounds. This research contributes to the understanding of the synthesis pathways and structural analysis of similar compounds to 3-(3-Chlorophenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine (Zohdi et al., 1997).

  • Computational and Pharmacological Studies : Research conducted by Siddiqui et al. (2014) focused on the synthesis of N-substituted oxadiazole derivatives, closely related to the compound . They explored the computational docking and pharmacological evaluation of these derivatives, providing insights into their potential applications in various fields (Siddiqui et al., 2014).

Molecular and Crystallographic Analysis

  • Structure Analysis and DFT Calculations : A study by Sallam et al. (2021) on pyridazine analogs emphasized their importance in medicinal chemistry. They performed density functional theory calculations and Hirshfeld surface analysis on similar compounds, which can be relevant for understanding the structural and electronic properties of 3-(3-Chlorophenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine (Sallam et al., 2021).

Pharmacological and Biochemical Research

  • Pharmacological Evaluation of Heterocyclic Derivatives : Faheem (2018) conducted computational and pharmacological assessments of 1,3,4-oxadiazole and pyrazole novel derivatives. This research provides a basis for understanding the potential biochemical and pharmacological applications of compounds structurally similar to 3-(3-Chlorophenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine (Faheem, 2018).

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and chemical biology. Future research could explore the synthesis, properties, and potential uses of this compound .

properties

IUPAC Name

5-[[6-(3-chlorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S/c1-2-27-17-8-6-14(7-9-17)21-23-19(28-26-21)13-29-20-11-10-18(24-25-20)15-4-3-5-16(22)12-15/h3-12H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQKXHSISJOFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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